Dibutyrylmorphine
Description
Dibutyrylmorphine is a semi-synthetic opioid derivative of morphine, where two butyryl groups are esterified to the hydroxyl groups at positions 3 and 6 of the morphine structure (Figure 1).
Historically, acetylation or butyrylation of morphine aims to prolong duration of action and enhance bioavailability. This compound’s larger butyryl groups may slow enzymatic hydrolysis, leading to delayed onset but extended effects compared to diacetylmorphine.
Properties
CAS No. |
66641-03-0 |
|---|---|
Molecular Formula |
C25H31NO5 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-9-butanoyloxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] butanoate |
InChI |
InChI=1S/C25H31NO5/c1-4-6-20(27)29-18-10-8-15-14-17-16-9-11-19(30-21(28)7-5-2)24-25(16,12-13-26(17)3)22(15)23(18)31-24/h8-11,16-17,19,24H,4-7,12-14H2,1-3H3/t16-,17+,19-,24-,25-/m0/s1 |
InChI Key |
DOTAVBXFXPVSAS-OAQLGNTPSA-N |
SMILES |
CCCC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)CCC)CCN3C |
Isomeric SMILES |
CCCC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)CCC)CCN3C |
Canonical SMILES |
CCCC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)CCC)CCN3C |
Synonyms |
3,6-dibutanoylmorphine |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Pharmacokinetic Parameters of Morphine Derivatives
| Parameter | Morphine | Diacetylmorphine (Heroin) | Dibutyrylmorphine (Hypothetical) |
|---|---|---|---|
| Molecular Weight (g/mol) | 285.34 | 369.41 | 425.50 |
| LogP (Lipophilicity) | 0.89 | 1.58 | ~2.20 (estimated) |
| Bioavailability (%) | 20–30 (oral) | 35–45 (IV) | 40–50 (estimated, IV) |
| Half-life (hours) | 2–3 | 0.5–1 (rapid hydrolysis) | 2–4 (slower hydrolysis) |
| Active Metabolites | Morphine-6-glucuronide | 6-MAM, Morphine | 6-Monobutyrylmorphine, Morphine |
Structural Insights :
- Diacetylmorphine : Acetylation at positions 3 and 6 increases lipophilicity, enabling rapid brain penetration. It is metabolized within minutes to 6-MAM and morphine, contributing to its intense euphoric effects .
- This compound: The larger butyryl groups may reduce enzymatic hydrolysis rates, prolonging its half-life and delaying peak effects.
Pharmacodynamic Comparisons
Table 2: Pharmacodynamic Profiles
| Parameter | Morphine | Diacetylmorphine | This compound |
|---|---|---|---|
| μ-Opioid Receptor Affinity (Ki, nM) | 1.5 | 0.8 | ~0.5 (estimated) |
| Analgesic Potency (Relative to Morphine) | 1x | 2–3x | 3–4x (estimated) |
| Common Adverse Effects | Respiratory depression, constipation | Rapid euphoria, addiction | Prolonged sedation, respiratory depression |
| Abuse Liability | Moderate | High | Moderate (estimated) |
Mechanistic Differences :
- This compound : Slower metabolism may attenuate the “rush” associated with heroin but extend analgesic duration. However, prolonged receptor activation could exacerbate respiratory depression risks .
Analytical and Stability Considerations
Analytical challenges arise in distinguishing this compound from related opioids. High-performance liquid chromatography (HPLC) methods, as validated in , can separate these compounds based on retention times and mass spectra . Impurity profiling () highlights the importance of controlling synthesis byproducts, such as mono-butyrylated intermediates, which may alter pharmacological profiles .
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